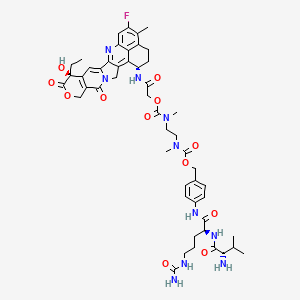

Val-Cit-PAB-DEA-Dxd

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C50H61FN10O12 |

|---|---|

Peso molecular |

1013.1 g/mol |

Nombre IUPAC |

[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethyl] N-[2-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate |

InChI |

InChI=1S/C50H61FN10O12/c1-7-50(70)32-19-37-42-30(21-61(37)45(65)31(32)23-71-46(50)66)40-34(15-14-29-26(4)33(51)20-36(57-42)39(29)40)56-38(62)24-73-49(69)60(6)18-17-59(5)48(68)72-22-27-10-12-28(13-11-27)55-43(63)35(9-8-16-54-47(53)67)58-44(64)41(52)25(2)3/h10-13,19-20,25,34-35,41,70H,7-9,14-18,21-24,52H2,1-6H3,(H,55,63)(H,56,62)(H,58,64)(H3,53,54,67)/t34-,35-,41-,50-/m0/s1 |

Clave InChI |

DVSBNZJUFGPUNY-XPWLFZPOSA-N |

SMILES isomérico |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COC(=O)N(C)CCN(C)C(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N)O |

SMILES canónico |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COC(=O)N(C)CCN(C)C(=O)OCC7=CC=C(C=C7)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N)O |

Origen del producto |

United States |

Foundational & Exploratory

A Technical Guide to the Val-Cit-PAB-DEA-Dxd Mechanism of Action in Tumor Cells

This document provides an in-depth examination of the antibody-drug conjugate (ADC) linker-payload system, Val-Cit-PAB-DEA-Dxd. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of its core mechanism, from initial tumor cell binding to the ultimate cytotoxic effect.

Introduction to the ADC Construct

Antibody-drug conjugates represent a premier class of targeted therapeutics, engineered to selectively deliver highly potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity.[1] The this compound system is a sophisticated assembly of a specific monoclonal antibody, a cleavable linker, and a topoisomerase I inhibitor payload. The efficacy of this system hinges on the precise coordination of its components:

-

Monoclonal Antibody (mAb): The targeting component that selectively binds to a specific tumor-associated antigen on the cancer cell surface.

-

Val-Cit-PAB-DEA Linker: A multi-part linker designed for stability in systemic circulation and specific cleavage within the tumor cell.

-

Val-Cit (Valine-Citrulline): A dipeptide sequence specifically recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which is often overexpressed in tumor cells.[2][]

-

PAB (p-aminobenzyl alcohol): A self-immolative spacer that, once unmasked by the cleavage of the Val-Cit linker, undergoes a rapid, irreversible electronic cascade to release the payload.[4]

-

DEA (N,N'-diethylethylenediamine): A component of the linker that connects to the payload.

-

-

Dxd (Deruxtecan): The cytotoxic payload, a potent derivative of exatecan (B1662903) that inhibits DNA topoisomerase I.[5][6]

The synergistic design of this ADC allows for a high therapeutic index, achieving potent anti-tumor activity while mitigating off-target effects.

Core Mechanism of Action

The anti-tumor activity of an ADC utilizing the this compound system is a multi-step process, beginning with systemic administration and culminating in targeted cell apoptosis and bystander killing.

Binding, Internalization, and Trafficking

The process initiates when the ADC's monoclonal antibody binds to its target antigen on the surface of a cancer cell.[5] This binding event triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the ADC-antigen complex, forming an endosome.[6][7] This is a critical step, as the ADC must enter the cell to release its payload.[8][9] The endosome then matures and fuses with a lysosome, an acidic organelle rich in hydrolytic enzymes.[2][6]

Enzymatic Linker Cleavage

The acidic environment (pH 4.5-5.5) of the lysosome is optimal for the activity of cysteine proteases like Cathepsin B.[2] Cathepsin B recognizes and cleaves the amide bond between the citrulline and the PAB components of the linker.[][10] While Cathepsin B is the primary enzyme responsible, other cathepsins (such as K, L, and S) may also contribute to this cleavage.[11][12]

Self-Immolation and Payload Release

The enzymatic cleavage of the Val-Cit dipeptide is the trigger for the release of the payload. This cleavage unmasks the aniline (B41778) nitrogen of the p-aminobenzyl alcohol (PAB) spacer.[4] This initiates a rapid, spontaneous 1,6-elimination reaction, causing the PAB spacer to fragment and "self-immolate."[4] This immolation cleanly liberates the active Dxd payload from the linker construct into the cytoplasm of the tumor cell.[5][13]

DNA Damage and Apoptosis

Once released, the Dxd payload translocates to the cell nucleus.[6][14] Inside the nucleus, Dxd intercalates with DNA and inhibits topoisomerase I, an essential enzyme responsible for relaxing DNA supercoiling during replication and transcription.[15] The inhibition of topoisomerase I leads to the accumulation of single-strand DNA breaks, which collapse the replication fork, resulting in irreversible double-strand DNA damage.[5][13] This extensive DNA damage activates cellular damage checkpoints and ultimately triggers programmed cell death, or apoptosis.[5]

The Bystander Killing Effect

A crucial feature of the Dxd payload is its high membrane permeability.[16][17] After being released into the cytoplasm of the targeted antigen-positive cell, Dxd is not confined. It can diffuse across the cell membrane into the tumor microenvironment and penetrate adjacent cells.[18][19] This allows Dxd to kill neighboring tumor cells that may have low or no expression of the target antigen. This "bystander effect" is critical for overcoming tumor heterogeneity and enhancing the overall anti-tumor efficacy of the ADC.[14][20]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Antibody–Drug Conjugates Powered by Deruxtecan: Innovations and Challenges in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ADC antibody internalization assay-DIMA BIOTECH [dimabio.com]

- 10. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI AMERICA [tcichemicals.com]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Trastuzumab deruxtecan: expanding the role of HER2-targeted therapy in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dxd | DNA topoisomerase inhibitor | CAS 1599440-33-1 | Buy Dxd from Supplier InvivoChem [invivochem.com]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Exceptional responses to Trastuzumab deruxtecan in HER2-positive breast cancer: two illustrative case reports [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

The Precision Cut: A Technical Guide to Cathepsin B Cleavage of the Val-Cit Linker in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical mechanism of Cathepsin B-mediated cleavage of the valine-citrulline (Val-Cit) linker, a cornerstone of modern antibody-drug conjugate (ADC) design. Understanding this process is paramount for the development of effective and highly targeted cancer therapeutics. This document provides a detailed examination of the cleavage mechanism, quantitative data on linker performance, and comprehensive experimental protocols for evaluation.

Introduction: The Role of the Val-Cit Linker in ADCs

Antibody-drug conjugates represent a powerful class of therapeutics that merge the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules.[1][] The linker connecting these two components is a critical determinant of an ADC's success, ensuring stability in systemic circulation while enabling efficient payload release at the target site.[][] The Val-Cit dipeptide linker has become a benchmark in the field due to its selective cleavage by lysosomal proteases, particularly Cathepsin B, which is often upregulated in the tumor microenvironment.[4] This enzymatic targeting allows for the controlled release of the cytotoxic payload within cancer cells, thereby maximizing efficacy and minimizing off-target toxicity.

The Molecular Mechanism of Cleavage

The cleavage of the Val-Cit linker is a sophisticated, multi-step process that occurs after the ADC has been internalized by the target cancer cell.

ADC Internalization and Lysosomal Trafficking

Upon binding to its target antigen on the cancer cell surface, the ADC is internalized, typically through receptor-mediated endocytosis, into an endosome. The endosome then matures and fuses with a lysosome, an organelle containing a host of hydrolytic enzymes, including Cathepsin B, and characterized by an acidic environment (pH 5.0-6.0). This trafficking of the ADC to the lysosome is a prerequisite for the enzymatic cleavage of the Val-Cit linker.

Enzymatic Cleavage by Cathepsin B

Cathepsin B is a cysteine protease that functions optimally in the acidic milieu of the lysosome. Its active site contains a catalytic triad (B1167595) (cysteine, histidine, and aspartic acid) and recognizes the Val-Cit dipeptide as a substrate. The enzyme's S2 subsite accommodates the hydrophobic valine residue, while the S1 subsite binds to citrulline. Cathepsin B then catalyzes the hydrolysis of the amide bond between the C-terminus of the citrulline residue and a self-immolative spacer, most commonly p-aminobenzyl carbamate (B1207046) (PABC).

The Self-Immolative Cascade

The cleavage of the bond between citrulline and the PABC spacer is the triggering event for drug release. The resulting p-aminobenzyl alcohol intermediate is electronically unstable and undergoes a rapid, spontaneous 1,6-elimination reaction. This "self-immolative" cascade fragments the spacer, leading to the traceless release of the unmodified, active cytotoxic payload, along with carbon dioxide and an aromatic remnant. This ensures a clean and efficient liberation of the drug at its site of action.

Quantitative Analysis of Linker Cleavage

While direct kinetic parameters for the cleavage of full ADCs are not always widely published, studies using model substrates provide valuable insights into the efficiency of different dipeptide linkers. These parameters are crucial for optimizing linker design and predicting ADC performance.

| Peptide Linker | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Val-Cit-PABC | 15.2 | 1.8 | 1.18 x 10⁵ | |

| Val-Ala-PABC | 25.8 | 1.2 | 4.65 x 10⁴ | |

| Phe-Lys-PABC | 18.5 | 1.6 | 8.65 x 10⁴ | |

| Note: | Values are illustrative and can vary based on the specific payload, conjugation site, and experimental conditions. |

Linker Specificity and Stability Considerations

Although designed for Cathepsin B, the Val-Cit linker can also be cleaved by other lysosomal cysteine proteases such as Cathepsin L, S, and F. This redundancy can be beneficial, as it may prevent resistance arising from the downregulation of a single protease.

However, a significant challenge in preclinical development is the instability of the Val-Cit linker in the plasma of certain species. In rodents, the carboxylesterase Ces1c is primarily responsible for premature cleavage, which can complicate the evaluation of ADCs in these models. In humans, neutrophil elastase has been identified as a potential cause of off-target cleavage in systemic circulation, which may contribute to toxicities like neutropenia.

Experimental Protocols

Thorough in vitro evaluation is essential to characterize the cleavage, stability, and efficacy of ADCs with Val-Cit linkers.

In Vitro Cathepsin B Cleavage Assay (HPLC-Based)

This protocol quantifies the rate of drug release from an ADC in the presence of purified Cathepsin B.

Objective: To measure the time-dependent release of the payload from a Val-Cit linker-containing ADC.

Materials:

-

ADC with Val-Cit linker

-

Recombinant Human Cathepsin B

-

Assay Buffer (e.g., 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5)

-

Activation Buffer (Assay Buffer with 2 mM DTT, freshly prepared)

-

Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

-

HPLC system with a suitable column and detector

Methodology:

-

Enzyme Activation: Pre-incubate Recombinant Human Cathepsin B in Activation Buffer to ensure full activity.

-

Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.

-

Initiate Reaction: Start the cleavage by adding the activated Cathepsin B solution to the ADC mixture. Typical final concentrations are in the nanomolar range for the enzyme and micromolar for the ADC.

-

Incubation: Incubate the reaction at 37°C.

-

Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Quench Reaction: Immediately stop the reaction by adding the aliquot to the quenching solution.

-

Sample Preparation: Centrifuge the quenched samples to precipitate the protein.

-

HPLC Analysis: Analyze the supernatant by reverse-phase HPLC to separate and quantify the released payload and the intact ADC.

-

Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate.

Fluorogenic Substrate Cleavage Assay

This is a high-throughput method to screen for linker susceptibility to cleavage or to determine enzyme kinetics.

Objective: To measure the kinetic parameters (Km, kcat) of Cathepsin B cleavage using a fluorogenic peptide substrate.

Materials:

-

Recombinant Human Cathepsin B

-

Fluorogenic peptide substrate (e.g., Val-Cit-PABC-AMC)

-

Assay Buffer (pH 5.0-6.0 with DTT)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader

Methodology:

-

Reagent Preparation: Prepare serial dilutions of the fluorogenic substrate in Assay Buffer. The concentration should span the expected Km value.

-

Enzyme Preparation: Dilute and activate Cathepsin B in Assay Buffer containing DTT.

-

Assay Setup: Add the activated Cathepsin B solution to the wells of the 96-well plate.

-

Kinetic Measurement: Initiate the reaction by adding the substrate dilutions to the wells. Immediately place the plate in a fluorescence plate reader pre-heated to 37°C and measure the increase in fluorescence over time.

-

Data Analysis:

-

Determine the initial velocity (V₀) for each substrate concentration from the linear portion of the fluorescence versus time plot.

-

Convert fluorescence units to the concentration of cleaved product using a standard curve of the free fluorophore.

-

Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.

-

Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the enzyme concentration.

-

In Vitro Cytotoxicity Assay

This assay determines the potency and specificity of the ADC on antigen-positive versus antigen-negative cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC.

Materials:

-

Antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium

-

ADC and unconjugated antibody

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

96-well clear-bottom cell culture plates

Methodology:

-

Cell Seeding: Plate the cells in 96-well plates and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium. Add the different concentrations to the cells.

-

Incubation: Incubate the cells for a predetermined period (e.g., 72-96 hours).

-

Cell Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (e.g., luminescence).

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the dose-response curve and determine the IC50 value using appropriate software.

Conclusion

The Cathepsin B-mediated cleavage of the Val-Cit linker is a highly effective and clinically validated strategy for targeted drug release in ADCs. Its success hinges on a series of well-orchestrated events, from receptor-mediated endocytosis and lysosomal trafficking to specific enzymatic cleavage and a self-immolative cascade that liberates the active drug. A thorough understanding of this mechanism, coupled with rigorous quantitative analysis and detailed experimental evaluation, is essential for the rational design and optimization of the next generation of antibody-drug conjugates. The protocols and data presented in this guide provide a solid foundation for researchers and drug developers working to advance this promising class of cancer therapeutics.

References

The Linchpin of Targeted Drug Delivery: A Technical Guide to the PAB Self-Immolative Spacer

For Researchers, Scientists, and Drug Development Professionals

The p-aminobenzyloxycarbonyl (PABC or PAB) spacer is a critical component in the design of advanced drug delivery systems, particularly antibody-drug conjugates (ADCs). Its self-immolative nature ensures the conditional and efficient release of a therapeutic payload at the target site, a cornerstone of targeted therapy. This technical guide provides an in-depth exploration of the PAB spacer's mechanism, its role in drug release, and the experimental protocols used to validate its function.

The Fundamental Role and Mechanism of the PAB Spacer

The primary function of the PAB self-immolative spacer is to act as a stable, covalent bridge between a targeting moiety (like an antibody) and a potent cytotoxic drug. The cleverness of the PAB system lies in its designed instability under specific physiological conditions. In the stable environment of the bloodstream (pH ~7.4), the linker remains intact, preventing premature drug release and minimizing off-target toxicity. However, upon reaching the target cell, typically via receptor-mediated endocytosis, a specific trigger initiates the spacer's decomposition.[1]

The most common trigger is enzymatic cleavage. In many ADCs, the PAB spacer is linked to a dipeptide, such as valine-citrulline (Val-Cit), which is a substrate for lysosomal proteases like Cathepsin B.[2][3][4] Cathepsin B is often overexpressed in tumor cells, providing a degree of tumor selectivity.[3] Once the dipeptide is cleaved, the unmasked aniline (B41778) nitrogen of the PAB spacer initiates a rapid and irreversible 1,6-elimination reaction. This electronic cascade results in the fragmentation of the spacer and the concomitant release of the unmodified, fully active cytotoxic drug.[1][3]

dot

References

Structural Characterization of Val-Cit-PAB-DEA-Dxd: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural characterization of Val-Cit-PAB-DEA-Dxd, a pivotal drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs). This document outlines the key analytical methodologies and expected quantitative data for the verification of its chemical structure and purity. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are provided. This guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the synthesis, purification, and analysis of ADC components.

Introduction

This compound is a complex molecule composed of a protease-cleavable valine-citrulline (Val-Cit) dipeptide linker, a p-aminobenzyl (PAB) self-immolative spacer, a diethylamine (B46881) (DEA) component, and the potent topoisomerase I inhibitor, Dxd (a derivative of exatecan). The Val-Cit linker is designed for selective cleavage by cathepsin B, an enzyme often overexpressed in the tumor microenvironment, ensuring targeted release of the cytotoxic payload.[][2] The structural integrity and purity of this drug-linker conjugate are critical for the safety and efficacy of the resulting ADC. This guide details the analytical techniques required for its comprehensive characterization.

Molecular Structure and Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅₀H₆₁FN₁₀O₁₂ | N/A |

| Molecular Weight | 1013.08 g/mol | N/A |

| CAS Number | 2964543-53-9 | N/A |

| Purity (Typical) | ≥98% | N/A |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the elucidation of the chemical structure of this compound, providing detailed information about the connectivity and chemical environment of each atom.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrument: A 500 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire spectra at 25 °C.

-

Use a standard pulse program.

-

Obtain a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Reference the chemical shifts to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire spectra at 25 °C.

-

Use a proton-decoupled pulse program.

-

A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

-

Reference the chemical shifts to the solvent peak.

-

Representative NMR Data

The following table summarizes the expected chemical shifts for the key components of this compound, based on data from structurally similar compounds such as Fmoc-Val-Cit-PAB-MMAE.[3][4]

| Moiety | Representative ¹H NMR Chemical Shifts (ppm) | Representative ¹³C NMR Chemical Shifts (ppm) |

| Valine (Val) | 0.8-1.0 (d, 6H, CH₃), 2.0-2.2 (m, 1H, β-CH), 4.1-4.3 (dd, 1H, α-CH) | 18.0-20.0 (CH₃), 30.0-32.0 (β-CH), 58.0-60.0 (α-CH), 170.0-173.0 (C=O) |

| Citrulline (Cit) | 1.4-1.8 (m, 4H, β,γ-CH₂), 3.0-3.2 (t, 2H, δ-CH₂), 4.2-4.4 (m, 1H, α-CH), 5.3-5.5 (br s, 2H, NH₂), 5.8-6.0 (br s, 1H, ureido NH) | 25.0-27.0 (γ-CH₂), 28.0-30.0 (β-CH₂), 40.0-42.0 (δ-CH₂), 53.0-55.0 (α-CH), 157.0-159.0 (ureido C=O), 171.0-174.0 (C=O) |

| PAB Spacer | 4.9-5.1 (s, 2H, CH₂), 7.2-7.6 (d, 4H, Ar-H) | 65.0-67.0 (CH₂), 120.0-130.0 (Ar-CH), 135.0-140.0 (Ar-C) |

| Dxd Payload | Characteristic aromatic and aliphatic signals for the exatecan (B1662903) core structure. | Characteristic aromatic and aliphatic signals for the exatecan core structure. |

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of this compound and to provide fragmentation data that supports its structural identity. High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition.

Experimental Protocol: LC-MS

-

Chromatography:

-

System: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).[5]

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 10-15 minutes.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Scan Range: m/z 100-2000.

-

Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximal signal intensity.

-

Data Acquisition: Acquire both full scan MS and tandem MS (MS/MS) data. For MS/MS, select the protonated molecular ion as the precursor.

-

Expected Mass Spectrometry Data

| Parameter | Expected Value |

| Protonated Molecular Ion [M+H]⁺ | m/z 1014.08 |

| Sodium Adduct [M+Na]⁺ | m/z 1036.06 |

| Key MS/MS Fragments | Fragmentation of the linker and payload, corresponding to the loss of specific functional groups. |

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound and for quantifying any impurities. A reversed-phase method is typically employed.

Experimental Protocol: RP-HPLC

-

System: An HPLC or UHPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).[6]

-

Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 10% to 90% Mobile Phase B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV absorbance at 254 nm and 280 nm.

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 0.5 mg/mL.

Purity Assessment

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

| Parameter | Specification |

| Purity | ≥98% |

| Retention Time | Dependent on the specific HPLC conditions, but should be consistent and well-resolved. |

Visualizations

Molecular Structure Overview

Caption: Logical relationship of this compound components.

Experimental Workflow for Structural Characterization

Caption: Workflow for the structural characterization of this compound.

Conclusion

The structural characterization of this compound requires a multi-faceted analytical approach. The combination of NMR spectroscopy, mass spectrometry, and HPLC provides a comprehensive understanding of its chemical structure, molecular weight, and purity. The protocols and representative data presented in this guide serve as a robust framework for the quality control and characterization of this critical ADC component, ensuring its suitability for further drug development.

References

An In-depth Technical Guide on the Intracellular Trafficking of Val-Cit-PAB-Dxd Containing ADCs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the intracellular journey of Antibody-Drug Conjugates (ADCs) featuring the Valine-Citrulline-para-aminobenzylcarbamate (Val-Cit-PAB) linker coupled with the topoisomerase I inhibitor Dxd. Understanding this pathway is critical for the rational design and optimization of next-generation ADCs with improved efficacy and safety profiles.

Introduction to Val-Cit-PAB-Dxd ADCs

The Val-Cit-PAB-Dxd linker-payload system is a cornerstone of modern ADC development. The design leverages a dipeptide linker (Val-Cit) that is selectively cleaved by lysosomal proteases, specifically Cathepsin B, which are often upregulated in the tumor microenvironment.[1][][] This targeted release mechanism ensures that the highly potent cytotoxic payload, Dxd (a derivative of exatecan), is liberated predominantly within the target cancer cells, minimizing systemic toxicity.[4][5][6] The PAB serves as a self-immolative spacer, ensuring the efficient release of the unmodified, active form of Dxd upon cleavage of the Val-Cit bond.[7]

The Intracellular Trafficking Pathway

The journey of a Val-Cit-PAB-Dxd ADC from the extracellular space to the release of its cytotoxic payload is a multi-step process. This pathway is crucial for the ADC's therapeutic efficacy.[8][9]

Receptor-Mediated Endocytosis

The process begins with the binding of the ADC's monoclonal antibody (mAb) component to its specific target antigen on the surface of a cancer cell.[9][10] This binding event triggers receptor-mediated endocytosis, the primary mechanism of ADC internalization. The ADC-antigen complex is engulfed by the cell membrane, forming an endocytic vesicle. The rate and extent of internalization are critical parameters that directly influence the efficacy of an ADC.[10]

dot digraph "Receptor_Mediated_Endocytosis" { graph [rankdir="LR", splines=true, nodesep=0.5, ranksep=1.5, bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"];

ADC [label="Val-Cit-PAB-Dxd ADC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Receptor [label="Target Antigen\non Cancer Cell", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Complex [label="ADC-Antigen Complex", fillcolor="#FBBC05", fontcolor="#202124"]; Endosome [label="Early Endosome", fillcolor="#EA4335", fontcolor="#FFFFFF"];

ADC -> Receptor [label="Binding"]; Receptor -> Complex [label="Complex Formation"]; Complex -> Endosome [label="Internalization"];

} caption: "Figure 1: Receptor-Mediated Endocytosis of ADC."

Endosomal Sorting and Lysosomal Trafficking

Following internalization, the endocytic vesicle matures into an early endosome. From here, the ADC-antigen complex is sorted and trafficked through the endo-lysosomal pathway. The complex progresses to late endosomes and ultimately fuses with lysosomes.[8][11] Lysosomes are acidic organelles rich in hydrolytic enzymes, providing the ideal environment for ADC processing.[12]

dot digraph "Endo_Lysosomal_Pathway" { graph [splines=true, nodesep=0.6, ranksep=1.2, bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"];

EarlyEndosome [label="Early Endosome", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LateEndosome [label="Late Endosome", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lysosome [label="Lysosome", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Recycling [label="Receptor Recycling", shape=box, style=dashed, fillcolor="#F1F3F4", fontcolor="#5F6368"];

EarlyEndosome -> LateEndosome [label="Maturation"]; LateEndosome -> Lysosome [label="Fusion"]; EarlyEndosome -> Recycling [style=dashed]; } caption: "Figure 2: Endosomal Sorting and Lysosomal Trafficking."

Payload Release and Mechanism of Action

Within the lysosome, the Val-Cit linker is exposed to a high concentration of proteases, most notably Cathepsin B.[][7] This enzyme specifically recognizes and cleaves the peptide bond between valine and citrulline.[] This cleavage event triggers the self-immolation of the PAB spacer, leading to the release of the Dxd payload into the lysosomal lumen.[4] Due to its membrane permeability, the released Dxd can then diffuse out of the lysosome and into the cytoplasm and nucleus, where it inhibits topoisomerase I, leading to DNA damage and ultimately, apoptotic cell death.[4][6]

dot digraph "Payload_Release" { graph [bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"];

ADC_in_Lysosome [label="ADC in Lysosome", fillcolor="#FBBC05", fontcolor="#202124"]; CathepsinB [label="Cathepsin B", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cleavage [label="Val-Cit Cleavage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PAB_release [label="PAB Self-Immolation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dxd_release [label="Dxd Release", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DNA_damage [label="DNA Damage &\nApoptosis", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];

ADC_in_Lysosome -> CathepsinB [label="Enzymatic Action"]; CathepsinB -> Cleavage; Cleavage -> PAB_release; PAB_release -> Dxd_release; Dxd_release -> DNA_damage [label="Inhibits Topoisomerase I"]; } caption: "Figure 3: Payload Release Mechanism."

Quantitative Analysis of Intracellular Trafficking

The efficiency of each step in the intracellular trafficking pathway can be quantified to compare different ADC candidates and to understand mechanisms of resistance.

Table 1: ADC Internalization Rates

This table summarizes representative data on the internalization of Val-Cit containing ADCs in different cell lines. The percentage of internalized ADC is often measured over time.

| ADC Target | Cell Line | Time (hours) | % Internalization | Reference |

| HER2 | SK-BR-3 | 4 | ~60% | [13] |

| HER2 | MDA-MB-453 | 4 | ~45% | [13] |

| HER2 | NCI-H1781 (mutant) | Not Specified | Higher than WT | [14] |

| CD71 | HT1080 | 3 | Not specified (qualitative) | [15] |

Note: Quantitative data for specific Val-Cit-PAB-Dxd ADCs is often proprietary. The data presented here is illustrative of typical findings for Val-Cit containing ADCs. A strong linear relationship has been observed between the number of target receptors and the intracellular exposure to the released payload.[13]

Table 2: Lysosomal Co-localization

Co-localization with lysosomal markers confirms the trafficking of the ADC to the lysosome. This is often quantified using Pearson's Correlation Coefficient (PCC), where a value closer to 1 indicates a high degree of co-localization.

| ADC | Cell Line | Time (hours) | Lysosomal Marker | Pearson's Correlation Coefficient (PCC) | Reference |

| Anti-CD71 | HT1080 | 3 | LysoSensor Green | 0.74 | [15] |

| NGL-Z1 ADC | Not Specified | 24 | CD107b | Not specified (qualitative yellow signal) | [16] |

Table 3: Payload Release Kinetics

The rate of payload release is a critical determinant of ADC efficacy. This can be measured in vitro by incubating the ADC with lysosomal enzymes and quantifying the released payload over time.

| ADC | Enzyme | Time (minutes) | % Payload Release | Reference |

| T-Multilink-DM1 | Cathepsin B | < 10 | Significant release observed | [17] |

| Val-Cit-PAB-MMAE | Rat Lysosomes | 48 hours | ~85% | [7] |

| DS8201 (T-DXd) | Rat Plasma | 21 days | < 2% | [18] |

| DS8201 (T-DXd) | Human Plasma | 21 days | < 2% | [18] |

Note: The high stability of T-DXd in plasma highlights the linker's ability to remain intact in circulation, a key feature for minimizing off-target toxicity.[18]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible assessment of ADC intracellular trafficking.

ADC Internalization Assay (Fluorescence-Based)

This protocol utilizes a pH-sensitive dye (e.g., pHrodo) that fluoresces in the acidic environment of endosomes and lysosomes, providing a direct measure of internalization.[10][11][19]

Workflow Diagram:

dot digraph "Internalization_Assay_Workflow" { graph [rankdir="TB", splines=true, nodesep=0.4, ranksep=0.8, bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"];

Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Seeding [label="Seed cells in a\n96-well plate"]; ADC_Labeling [label="Label ADC with\npH-sensitive dye"]; Incubation [label="Incubate cells with\nlabeled ADC at 37°C"]; Analysis [label="Analyze fluorescence by\nflow cytometry or microscopy"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Cell_Seeding; Cell_Seeding -> ADC_Labeling; ADC_Labeling -> Incubation; Incubation -> Analysis; Analysis -> End; } caption: "Figure 4: ADC Internalization Assay Workflow."

Detailed Methodology:

-

Cell Seeding: Seed target cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C, 5% CO2.[10]

-

ADC Labeling: Label the Val-Cit-PAB-Dxd ADC with a pH-sensitive fluorescent dye according to the manufacturer's protocol.

-

ADC Incubation: Dilute the labeled ADC to the desired concentration in complete cell culture medium. Add the ADC solution to the cells and incubate at 37°C for various time points (e.g., 1, 4, 24 hours). Include a negative control of cells incubated with the labeled ADC at 4°C to measure surface binding without internalization.[10]

-

Signal Acquisition:

-

Flow Cytometry: Harvest the cells, wash with PBS, and analyze on a flow cytometer. The increase in fluorescence intensity corresponds to the amount of internalized ADC.

-

Fluorescence Microscopy: Image the cells directly in the 96-well plate using a high-content imager. Quantify the intracellular fluorescence signal.[15]

-

Lysosomal Co-localization Assay

This assay uses fluorescence microscopy to visualize the co-localization of a fluorescently labeled ADC with a lysosomal marker.[16]

Workflow Diagram:

dot digraph "Colocalization_Assay_Workflow" { graph [rankdir="TB", splines=true, nodesep=0.4, ranksep=0.8, bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"];

Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Seeding [label="Seed cells on\nglass-bottom dishes"]; ADC_Incubation [label="Incubate cells with\nfluorescently labeled ADC"]; Lysosome_Staining [label="Stain lysosomes with\na fluorescent marker (e.g., LysoTracker)"]; Imaging [label="Acquire images using\nconfocal microscopy"]; Analysis [label="Analyze co-localization\n(e.g., Pearson's Coefficient)"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Cell_Seeding; Cell_Seeding -> ADC_Incubation; ADC_Incubation -> Lysosome_Staining; Lysosome_Staining -> Imaging; Imaging -> Analysis; Analysis -> End; } caption: "Figure 5: Lysosomal Co-localization Assay Workflow."

Detailed Methodology:

-

Cell Seeding: Seed cells on glass-bottom dishes or imaging-compatible plates and allow them to adhere.

-

ADC Incubation: Treat cells with the fluorescently labeled Val-Cit-PAB-Dxd ADC for the desired time to allow for internalization and trafficking.

-

Lysosomal Staining: In the final 30-60 minutes of ADC incubation, add a lysosomal staining reagent (e.g., LysoTracker Red) to the culture medium according to the manufacturer's instructions.[10]

-

Imaging: Wash the cells with fresh medium or PBS and immediately acquire images using a confocal microscope. Capture images in the channels corresponding to the ADC's fluorophore and the lysosomal marker.

-

Image Analysis: Use image analysis software to quantify the degree of overlap between the ADC and lysosomal signals. Calculate the Pearson's Correlation Coefficient to obtain a quantitative measure of co-localization.[15]

In Vitro Payload Release Assay

This assay measures the release of Dxd from the ADC in the presence of lysosomal enzymes.[12][20][21]

Workflow Diagram:

dot digraph "Payload_Release_Assay_Workflow" { graph [rankdir="TB", splines=true, nodesep=0.4, ranksep=0.8, bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"];

Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubation [label="Incubate ADC with\nlysosomal enzymes (e.g., Cathepsin B)\nor cell lysate"]; Sample_Collection [label="Collect samples at\ndifferent time points"]; Analysis [label="Quantify released Dxd\nby LC-MS/MS"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Incubation; Incubation -> Sample_Collection; Sample_Collection -> Analysis; Analysis -> End; } caption: "Figure 6: In Vitro Payload Release Assay Workflow."

Detailed Methodology:

-

Reaction Setup: Prepare a reaction mixture containing the Val-Cit-PAB-Dxd ADC at a known concentration in an appropriate buffer (typically acidic to mimic the lysosomal pH).

-

Enzyme Addition: Initiate the reaction by adding a source of lysosomal enzymes, such as purified Cathepsin B or a lysosomal extract from a relevant cell line.[17][20]

-

Incubation: Incubate the reaction at 37°C.

-

Sample Collection: At various time points, take aliquots of the reaction mixture and quench the enzymatic activity (e.g., by adding a protease inhibitor or by rapid freezing).

-

Quantification of Released Dxd: Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to separate and quantify the amount of released Dxd.[22]

Conclusion

The intracellular trafficking of Val-Cit-PAB-Dxd containing ADCs is a complex and highly regulated process that is fundamental to their therapeutic action. A thorough understanding of each step, from internalization to payload release, is paramount for the development of more effective and safer ADC therapies. The quantitative assays and protocols detailed in this guide provide a framework for the comprehensive evaluation of novel ADC candidates, ultimately facilitating the design of next-generation targeted cancer treatments.

References

- 1. researchgate.net [researchgate.net]

- 4. books.rsc.org [books.rsc.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cusabio.com [cusabio.com]

- 7. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stepping Forward in Antibody-drug Conjugate Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dspace.mit.edu [dspace.mit.edu]

- 10. benchchem.com [benchchem.com]

- 11. 抗体のインターナリゼーション | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. LC/MS Methods for Studying Lysosomal ADC Catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluation of Quantitative Relationship Between Target Expression and Antibody-Drug Conjugate Exposure Inside Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. news-medical.net [news-medical.net]

- 16. creative-biolabs.com [creative-biolabs.com]

- 17. debiopharm.com [debiopharm.com]

- 18. Antibody-Drug Conjugate (ADC) R&D Innovations and In Vitro ADME Research Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 19. Antibody Internalization Assay Using a pH Sensor Fluorescent Dye [worldwide.promega.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Targeted Cancer Therapy: An In-depth Technical Guide to the Discovery and Development of Val-Cit Peptide Linkers for ADCs

For Researchers, Scientists, and Drug Development Professionals

The valine-citrulline (Val-Cit) dipeptide linker has become a central component in the design of modern antibody-drug conjugates (ADCs), a powerful class of therapeutics that selectively deliver potent cytotoxic agents to cancer cells. This technical guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and preclinical evaluation of Val-Cit linkers, offering a detailed resource for researchers and developers in the field of oncology.

Introduction: The Critical Role of the Linker in ADC Design

An ADC is a tripartite molecule composed of a monoclonal antibody (mAb) that provides tumor antigen specificity, a highly potent cytotoxic payload, and a chemical linker that connects the two. The linker is a critical determinant of an ADC's therapeutic index, governing its stability in systemic circulation and the efficiency of payload release within the target tumor cell.[1] Cleavable linkers, designed to be stable in the bloodstream but labile under specific conditions prevalent in the tumor microenvironment or within tumor cells, have gained prominence. Among these, the Val-Cit dipeptide has emerged as the most widely used and well-characterized protease-cleavable linker in clinically approved and investigational ADCs.[2][3]

The efficacy of the Val-Cit linker is rooted in its selective cleavage by lysosomal proteases, particularly cathepsin B, which is often overexpressed in tumor cells.[][5] This targeted release mechanism ensures that the cytotoxic payload is unleashed preferentially within the cancer cell, thereby minimizing systemic toxicity and maximizing anti-tumor activity.[]

Mechanism of Action: Cathepsin B-Mediated Payload Release

The journey of a Val-Cit-linked ADC from administration to payload release is a multi-step process that hinges on the unique biology of the target cancer cell.

-

Binding and Internalization: The ADC circulates in the bloodstream and binds to a specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC into an endosome.

-

Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome, a cellular organelle rich in degradative enzymes and characterized by an acidic pH (4.5-5.5).[2]

-

Enzymatic Cleavage: Within the lysosome, the high concentration and activity of cathepsin B lead to the specific cleavage of the peptide bond between the valine and citrulline residues of the linker.[][7]

-

Self-Immolation and Payload Release: The cleavage of the Val-Cit dipeptide initiates a cascade of events, often involving a self-immolative spacer such as p-aminobenzyl carbamate (B1207046) (PABC). The PABC spacer, now exposed, undergoes a 1,6-elimination reaction, leading to the release of the unmodified, active cytotoxic payload into the cytoplasm of the cancer cell.[2][8] This "traceless" release is crucial for the payload to exert its cell-killing effect, for instance, by binding to tubulin or DNA.[9]

Quantitative Data on Val-Cit Linker Performance

The performance of Val-Cit linkers has been extensively evaluated in various preclinical models. The following tables summarize key quantitative data on their stability, cleavage kinetics, and the resulting efficacy of the ADCs.

Table 1: Plasma Stability of Val-Cit and Related Linkers

| Linker Type | Species | Stability Metric | Result | Reference(s) |

| Val-Cit (vc) | Human | Plasma Incubation (28 days, 37°C) | No significant degradation | [9] |

| Val-Cit (vc) | Mouse | Plasma Incubation | Unstable, susceptible to carboxylesterase Ces1c | [9][10] |

| Glutamic acid-Val-Cit (EVCit) | Mouse | Plasma Incubation (14 days) | Almost no cleavage | [1][9] |

| Glutamic acid-Val-Cit (EVCit) | Mouse | Plasma Half-life | ~12 days | [1] |

| Sulfatase-cleavable | Mouse | Plasma Incubation | > 7 days | [1] |

| Val-Cit with P3 modification | Mouse | Plasma Incubation | Increased stability | [8] |

Table 2: Cathepsin B-Mediated Cleavage Kinetics

| Linker Type | Enzyme | Metric | Value | Reference(s) |

| Val-Cit (VCit) ADC | Human Liver Cathepsin B | Half-life | 4.6 hours | [9] |

| Serine-Val-Cit (SVCit) ADC | Human Liver Cathepsin B | Half-life | 5.4 hours | [9] |

| Glutamic acid-Val-Cit (EVCit) ADC | Human Liver Cathepsin B | Half-life | 2.8 hours | [9] |

| cBu-Cit | Cathepsin B | Cleavage | >75% inhibition by Cathepsin B inhibitor | [] |

| Val-Cit | Cathepsin B, L, K | Cleavage | <15% inhibition by single protease inhibitors | [] |

Table 3: In Vitro Efficacy of Val-Cit-Based ADCs

| ADC | Cell Line | IC50 Value | Reference(s) |

| Anti-HER2-EVCit-MMAF | KPL-4 (HER2+) | 0.070–0.084 nM | [12] |

| Anti-HER2-VCit-MMAF | KPL-4 (HER2+) | 0.070–0.084 nM | [12] |

| Trastuzumab-MMAE (Val-Cit linker) | HER2+ cells | 14.3 pmol/L | [13] |

| Trastuzumab-MMAE (β-galactosidase linker) | HER2+ cells | 8.8 pmol/L | [13] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of Val-Cit-based ADCs. The following sections provide an overview of key experimental protocols.

Synthesis of a Val-Cit-PABC Linker

A common synthetic route for the widely used Mc-Val-Cit-PABOH linker involves a multi-step process. An improved methodology avoids epimerization and proceeds with a good overall yield.[14][15]

Protocol 1: Synthesis of Mc-Val-Cit-PABOH [14][15]

-

Starting Material: L-Citrulline.

-

Spacer Incorporation: The p-aminobenzyl alcohol (PABOH) spacer is incorporated via HATU coupling.

-

Dipeptide Formation: This is followed by dipeptide formation with Fmoc-Val-OH.

-

Maleimide Introduction: A maleimido-caproyl (Mc) group is introduced.

-

Deprotection and Purification: Final deprotection and purification steps yield the Mc-Val-Cit-PABOH linker.

Note: This modified route has been reported to have a 50% overall yield over six steps from L-Citrulline.[15]

ADC Conjugation via Cysteine-Mediated Coupling

This protocol describes the conjugation of a drug-linker to a monoclonal antibody through the partial reduction of interchain disulfide bonds.

Protocol 2: Cysteine-Mediated ADC Conjugation [16]

-

Antibody Preparation: The monoclonal antibody is buffer-exchanged into a suitable reaction buffer (e.g., phosphate (B84403) buffer with EDTA, pH 7.0-7.5).

-

Partial Reduction: A controlled molar excess of a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), is added to the antibody solution to partially reduce the interchain disulfide bonds. The reaction is incubated at 37°C for 1-3 hours.

-

Removal of Reducing Agent: Excess TCEP is removed using size exclusion chromatography (SEC).

-

Drug-Linker Preparation: The maleimide-containing Val-Cit drug-linker is dissolved in an organic co-solvent like DMSO.

-

Conjugation Reaction: The dissolved drug-linker is added to the reduced antibody solution. The reaction is gently mixed and incubated at 4°C or room temperature for 1-4 hours in the dark.

-

Purification: The resulting ADC is purified from unconjugated drug-linker and other impurities using techniques such as SEC or tangential flow filtration.

In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC linker in plasma.

Protocol 3: LC-MS Based Plasma Stability Assay [1]

-

Incubation: The ADC is added to human or mouse plasma at a final concentration of 1 mg/mL and incubated at 37°C.

-

Time Points: Aliquots are collected at various time points (e.g., 0, 1, 6, 24, 48, 96 hours).

-

Quenching: The reaction is quenched by adding 3 volumes of ice-cold acetonitrile (B52724) to precipitate plasma proteins.

-

Sample Preparation: The samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the released payload and ADC fragments, is collected.

-

LC-MS Analysis: The supernatant is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of intact ADC and any released payload over time.

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC against cancer cell lines.

Protocol 4: Cell Viability Assay [1]

-

Cell Plating: Target cancer cells are plated in 96-well plates and allowed to adhere overnight.

-

ADC Treatment: The cells are treated with serial dilutions of the ADC and incubated for a defined period (e.g., 72-120 hours).

-

Viability Measurement: Cell viability is measured using a colorimetric or luminescent assay (e.g., XTT, CellTiter-Glo).

-

IC50 Determination: The percentage of cell viability is plotted against the logarithm of the ADC concentration. A sigmoidal dose-response curve is fitted to the data to determine the half-maximal inhibitory concentration (IC50).

Overcoming Challenges: The Evolution to Tripeptide Linkers

A significant challenge in the preclinical development of Val-Cit-based ADCs is their instability in mouse plasma due to cleavage by the carboxylesterase Ces1c.[9][10] This premature drug release in mouse models can lead to misleading efficacy and toxicity data. To address this, researchers have developed modified linkers.

The introduction of a negatively charged glutamic acid residue at the N-terminus of the valine, creating a glutamic acid-valine-citrulline (EVCit) tripeptide linker, has been shown to significantly enhance stability in mouse plasma while retaining or even improving susceptibility to cathepsin B-mediated cleavage.[9][10] This innovation allows for more reliable preclinical evaluation of ADCs in rodent models, bridging the gap between early-stage research and clinical development.

Conclusion

The Val-Cit dipeptide linker represents a landmark achievement in the field of antibody-drug conjugates, enabling the development of highly effective and targeted cancer therapies. Its well-understood mechanism of action, coupled with a wealth of preclinical and clinical data, has solidified its position as a cornerstone of ADC technology. While challenges such as species-specific plasma instability have emerged, the rational design of next-generation linkers, such as the EVCit tripeptide, demonstrates the continued evolution and refinement of this critical component. This in-depth guide provides the foundational knowledge and practical protocols necessary for researchers to harness the power of Val-Cit linkers in the ongoing development of novel and improved ADCs for the treatment of cancer.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]

- 5. benchchem.com [benchchem.com]

- 7. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI AMERICA [tcichemicals.com]

- 8. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. communities.springernature.com [communities.springernature.com]

- 12. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Val-Cit-PAB-DEA-Dxd Conjugate: Core Components and Mechanism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core components, mechanism of action, and relevant experimental protocols for the Val-Cit-PAB-DEA-Dxd conjugate, a sophisticated system utilized in the development of Antibody-Drug Conjugates (ADCs). This guide is intended to serve as a valuable resource for researchers and professionals engaged in the field of targeted cancer therapy.

Core Components of the Conjugate

The this compound conjugate is a meticulously designed chemical entity that facilitates the targeted delivery of a potent cytotoxic payload to cancer cells. It is comprised of several key components, each with a specific function to ensure stability in circulation and efficient drug release at the tumor site.

-

Valine-Citrulline (Val-Cit) Dipeptide Linker: This dipeptide sequence serves as the primary cleavage site for lysosomal proteases, most notably Cathepsin B.[1][2] Cathepsin B is an enzyme that is often overexpressed in the tumor microenvironment and within cancer cells.[] The Val-Cit linker is designed to be stable at the physiological pH of the bloodstream (around 7.4) but is susceptible to enzymatic cleavage in the acidic environment of the lysosomes (pH 4.5-5.0) following internalization of the ADC.[4] This pH-dependent enzymatic cleavage is a critical feature that minimizes premature drug release and associated systemic toxicity.[]

-

p-Aminobenzyl Alcohol (PAB) Spacer: The PAB moiety functions as a self-immolative spacer. Following the enzymatic cleavage of the Val-Cit linker, the PAB group undergoes a spontaneous 1,6-elimination reaction. This self-immolative cascade is crucial for the efficient and traceless release of the unmodified cytotoxic payload, Dxd.

-

Diethylamine (B46881) (DEA) Moiety: While the specific role of a discrete "DEA" (diethylamine) component in the widely characterized Val-Cit-PAB-Dxd linker system is not extensively documented in publicly available literature, it may represent a component of a proprietary linker variant or a modification of the Dxd payload itself. In some chemical syntheses, diethylamine can be used as a reagent. Without a definitive chemical structure of "this compound" from a primary source, its precise function remains speculative. For the purpose of this guide, we will focus on the well-established Val-Cit-PAB-Dxd architecture.

-

Dxd (Deruxtecan) Payload: Dxd is a highly potent derivative of exatecan, a topoisomerase I inhibitor. Topoisomerase I is a crucial enzyme involved in DNA replication and transcription. By inhibiting this enzyme, Dxd leads to DNA damage and ultimately triggers apoptosis (programmed cell death) in rapidly dividing cancer cells. Dxd is reported to have a high potency, with some studies suggesting it is 10-fold more potent than SN-38, the active metabolite of irinotecan.

Mechanism of Action: From Systemic Circulation to Cell Death

The therapeutic efficacy of an ADC utilizing the Val-Cit-PAB-Dxd conjugate is contingent upon a series of precisely orchestrated events:

-

Targeting and Binding: The ADC, consisting of a monoclonal antibody linked to the Val-Cit-PAB-Dxd conjugate, circulates in the bloodstream. The antibody component specifically recognizes and binds to a target antigen that is overexpressed on the surface of cancer cells.

-

Internalization: Upon binding, the entire ADC-antigen complex is internalized by the cancer cell through a process called receptor-mediated endocytosis.

-

Lysosomal Trafficking: The internalized ADC is trafficked to the lysosomes, which are acidic intracellular organelles containing a variety of degradative enzymes.

-

Enzymatic Cleavage: Within the lysosome, the acidic environment and the presence of proteases, such as Cathepsin B, lead to the cleavage of the Val-Cit dipeptide linker.

-

Self-Immolation and Payload Release: The cleavage of the Val-Cit bond initiates the self-immolation of the PAB spacer, which rapidly decomposes and releases the active Dxd payload into the cytoplasm of the cancer cell.

-

Induction of Apoptosis: The released Dxd then translocates to the nucleus, where it inhibits topoisomerase I, leading to catastrophic DNA damage and the induction of apoptosis.

Quantitative Data Summary

The following tables summarize key quantitative data for ADCs utilizing Val-Cit linkers and Dxd payloads, compiled from various preclinical and clinical studies. These values can vary depending on the specific antibody, target antigen, and experimental conditions.

Table 1: Drug-to-Antibody Ratio (DAR) of Dxd-based ADCs

| ADC Construct | Target | Average DAR | Reference |

| Trastuzumab Deruxtecan (T-DXd) | HER2 | ~8 | |

| Patritumab Deruxtecan | HER3 | ~8 | |

| Datopotamab Deruxtecan | TROP2 | ~4 |

Table 2: In Vitro Cytotoxicity of Dxd and Dxd-based ADCs

| Compound/ADC | Cell Line | IC50 | Reference |

| Dxd (payload) | NCI-N87 (Gastric Cancer) | 0.31 µM (Topoisomerase I inhibition) | |

| Trastuzumab Deruxtecan (T-DXd) | HER2-positive breast cancer cells | Varies (typically in the pM to low nM range) |

Table 3: Plasma Stability of Val-Cit Containing Linkers

| Linker | Species | Stability Metric | Value | Reference |

| Mc-Val-Cit-PAB | Mouse | Half-life | 6.0 days | |

| Mc-Val-Cit-PAB | Monkey | Half-life | 9.6 days | |

| Val-Cit Linker Conjugates | Mouse | % Hydrolysis after 1 hour | Can be significant | |

| Sulfatase-cleavable linker (for comparison) | Mouse | Stability | > 7 days |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, conjugation, and characterization of Val-Cit-PAB-Dxd based ADCs.

Synthesis of the Val-Cit-PAB Linker

A representative synthesis of a maleimide-functionalized Val-Cit-PAB linker (Mc-Val-Cit-PAB-OH) is described below, adapted from published procedures.

Materials:

-

L-Citrulline

-

p-Aminobenzyl alcohol

-

Fmoc-Val-OSu (N-α-Fmoc-L-valine N-hydroxysuccinimide ester)

-

6-Maleimidohexanoic acid

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide)

-

Other standard organic solvents and reagents

Procedure:

-

Synthesis of Cit-PABOH:

-

Couple L-Citrulline to p-aminobenzyl alcohol using a suitable coupling agent like HATU in the presence of a base such as DIPEA in DMF.

-

Purify the product by chromatography.

-

-

Synthesis of Fmoc-Val-Cit-PABOH:

-

To the synthesized Cit-PABOH, add Fmoc-Val-OSu in DMF.

-

Stir the reaction mixture at room temperature until completion.

-

Purify the resulting Fmoc-Val-Cit-PABOH by chromatography.

-

-

Fmoc Deprotection:

-

Treat the Fmoc-protected dipeptide with a solution of 20% piperidine in DMF to remove the Fmoc group, yielding H2N-Val-Cit-PABOH.

-

-

Coupling of Maleimidohexanoic Acid:

-

Activate 6-maleimidohexanoic acid using a coupling agent.

-

React the activated maleimide (B117702) linker with H2N-Val-Cit-PABOH to obtain the final product, Mc-Val-Cit-PAB-OH.

-

Purify the final linker by HPLC.

-

Conjugation of the Drug-Linker to an Antibody

This protocol outlines a typical procedure for conjugating the maleimide-activated drug-linker to a monoclonal antibody via reduced interchain disulfide bonds.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Mc-Val-Cit-PAB-Dxd drug-linker dissolved in an organic solvent (e.g., DMSO)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Antibody Reduction:

-

Incubate the mAb with a reducing agent (e.g., TCEP) at a specific molar ratio and temperature (e.g., 37°C) for a defined period to partially reduce the interchain disulfide bonds, exposing free thiol groups.

-

-

Conjugation Reaction:

-

Add the Mc-Val-Cit-PAB-Dxd drug-linker solution to the reduced antibody solution.

-

Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) to allow the maleimide group of the linker to react with the free thiol groups on the antibody.

-

-

Purification of the ADC:

-

Remove the unreacted drug-linker and other impurities by purifying the ADC using size-exclusion chromatography (SEC) or other suitable purification methods.

-

Buffer exchange the purified ADC into a formulation buffer.

-

Characterization of the ADC

4.3.1. Drug-to-Antibody Ratio (DAR) Determination

-

Hydrophobic Interaction Chromatography (HIC)-HPLC: HIC is a widely used method to determine the DAR and the distribution of drug-loaded species. The hydrophobicity of the ADC increases with the number of conjugated drug-linkers. HIC separates the different ADC species based on their hydrophobicity, allowing for the quantification of each species and the calculation of the average DAR.

-

Mass Spectrometry (MS): Native mass spectrometry or LC-MS analysis of the intact or deglycosylated ADC can provide a precise measurement of the mass of the different drug-loaded species, from which the DAR can be accurately determined.

4.3.2. In Vitro Cytotoxicity Assay

This assay measures the potency of the ADC in killing cancer cells that express the target antigen.

Materials:

-

Target antigen-positive cancer cell line

-

Antigen-negative control cell line

-

Cell culture medium and supplements

-

ADC and free Dxd payload

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of the ADC, the free Dxd payload, and a non-targeting control ADC.

-

Incubation: Incubate the cells for a specific period (e.g., 72-120 hours).

-

Cell Viability Measurement: Add the cell viability reagent and measure the signal according to the manufacturer's instructions.

-

Data Analysis: Plot the cell viability against the concentration of the ADC or drug and determine the IC50 value (the concentration that inhibits cell growth by 50%).

4.3.3. Plasma Stability Assay

This assay evaluates the stability of the ADC and the linker in plasma to assess the potential for premature drug release.

Materials:

-

ADC

-

Human, mouse, or rat plasma

-

Analytical method to measure intact ADC and/or released payload (e.g., ELISA, LC-MS)

Procedure:

-

Incubation: Incubate the ADC in plasma at 37°C.

-

Time Points: Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 24, 48, 72, 96 hours).

-

Analysis:

-

ELISA: Use an ELISA to quantify the amount of intact, conjugated ADC remaining at each time point.

-

LC-MS: Use LC-MS to measure the decrease in the average DAR over time or to quantify the amount of released payload in the plasma.

-

-

Data Analysis: Plot the percentage of intact ADC or the average DAR over time to determine the stability of the conjugate.

Mandatory Visualizations

Signaling Pathway: Mechanism of Action of Val-Cit-PAB-Dxd ADC

Caption: Mechanism of action of a Val-Cit-PAB-Dxd ADC.

Experimental Workflow: Synthesis of the Drug-Linker Conjugate

Caption: Workflow for the synthesis of the Mc-Val-Cit-PAB-Dxd drug-linker.

Experimental Workflow: ADC Conjugation and Characterization

Caption: General workflow for ADC conjugation and characterization.

Logical Relationship: Core Components and Their Functions

Caption: Functional relationship of the core components of the ADC.

References

- 1. Antibody–Drug Conjugates Powered by Deruxtecan: Innovations and Challenges in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of Camptothecin Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Principles of Targeted Drug Delivery with Val-Cit-PAB Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The valine-citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) linker system is a cornerstone in the design of modern antibody-drug conjugates (ADCs). This advanced linker technology enables the targeted delivery of highly potent cytotoxic agents to cancer cells, enhancing therapeutic efficacy while minimizing systemic toxicity. The linker's design leverages the specific enzymatic activity within the tumor microenvironment to trigger the release of the payload. This guide provides a comprehensive technical overview of the core principles, mechanism of action, and experimental evaluation of Val-Cit-PAB linkers in the context of targeted drug delivery.

Core Principles and Mechanism of Action

The Val-Cit-PAB linker is a tripartite system engineered for optimal stability in circulation and efficient payload release within the target cell. Its functionality relies on a sequence of well-orchestrated events following the internalization of the ADC.

Components of the Val-Cit-PAB Linker

-

Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence serves as a specific recognition site for lysosomal proteases, most notably Cathepsin B, which is often overexpressed in tumor cells.[1][] The choice of Val-Cit provides a balance of stability in the bloodstream, where cathepsin B activity is low, and susceptibility to cleavage in the acidic environment of the lysosome.[1][]

-

p-Aminobenzylcarbamate (PABC) Spacer: This self-immolative spacer connects the dipeptide to the cytotoxic drug.[1][3] Its critical function is to ensure that upon cleavage of the Val-Cit moiety, the payload is released in its unmodified and fully active form through a rapid, spontaneous electronic cascade.[4]

Signaling Pathway of ADC Action

The therapeutic effect of an ADC equipped with a Val-Cit-PAB linker is initiated by its binding to a target antigen on the surface of a cancer cell, followed by a cascade of intracellular events.

Mechanism of Linker Cleavage and Payload Release

Upon reaching the lysosome, the Val-Cit linker is exposed to a high concentration of active Cathepsin B. The enzyme specifically recognizes and hydrolyzes the amide bond between citrulline and the PAB spacer. This cleavage event triggers a spontaneous 1,6-elimination reaction within the PABC unit, leading to the release of the unmodified cytotoxic payload, carbon dioxide, and aza-quinone methide.

Quantitative Data Presentation

The efficacy and safety of an ADC are critically dependent on the linker's properties, including its cleavage rate, stability, and the resulting in vitro and in vivo activity.

Table 1: Cathepsin B Cleavage Kinetics of Val-Cit Containing Substrates

| Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |

| Z-Val-Cit-AMC | 18 | 1.4 | 78,000 | [5] |

| Z-Phe-Arg-AMC | 200 | 2.5 | 12,500 | [5] |

| Z-Arg-Arg-AMC | 25 | 2.0 | 80,000 | [5] |

Data are for model substrates and indicative of the high specificity of Cathepsin B for the Val-Cit sequence.

Table 2: Comparative Plasma Stability of Val-Cit and EVCit Linkers

| ADC Linker | Plasma Source | Incubation Time | % Intact ADC Remaining | Reference |

| Val-Cit-MMAF | Human | 28 days | ~100% | [6][7] |

| EVCit-MMAF | Human | 28 days | ~100% | [6][7] |

| Val-Cit-MMAF | Mouse | 14 days | < 5% | [6][7] |

| EVCit-MMAF | Mouse | 14 days | ~100% | [6][7] |

EVCit (Glutamic acid–valine–citrulline) linker shows enhanced stability in mouse plasma compared to the traditional Val-Cit linker.[6][7][8]

Table 3: In Vitro Cytotoxicity of a Trastuzumab-Val-Cit-MMAE ADC

| Cell Line | HER2 Expression | IC₅₀ (nM) |

| SK-BR-3 | High | 0.5 |

| BT-474 | High | 1.2 |

| NCI-N87 | High | 2.5 |

| MDA-MB-453 | Moderate | 15.8 |

| MCF7 | Low | > 1000 |

Data are representative and demonstrate antigen-dependent cytotoxicity.

Table 4: In Vivo Efficacy of a Val-Cit-PAB ADC in a Xenograft Model

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Complete Remissions | Reference |

| Vehicle Control | - | 0 | 0/10 | [6][7] |

| Non-binding ADC | 3 | < 10 | 0/10 | [9] |

| Val-Cit ADC | 1 | 60 | 2/10 | [6][7] |

| Val-Cit ADC | 3 | 95 | 8/10 | [6][7] |

Data are illustrative of the potent anti-tumor activity of Val-Cit-PAB based ADCs in preclinical models.

Table 5: Quantitative Analysis of the Bystander Effect

| Antigen-Positive Cell Line | HER2 Expression Level | Bystander Effect Coefficient (φBE) | Reference |

| MCF7 | Low | 1% | [1] |

| MDA-MB-453 | Moderate | 3.6% | [1] |

| SKBR3 | High | 12% | [1] |

| N87 | High | 16% | [1] |

| BT474 | High | 41% | [1] |

The bystander effect is dependent on the antigen expression level of the target cells.[1]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the evaluation and comparison of ADCs with Val-Cit-PAB linkers.

Synthesis of Mc-Val-Cit-PAB-MMAE

This protocol outlines the key steps for the synthesis of a common Val-Cit-PAB linker-payload construct.

Protocol:

-

Coupling of Fmoc-Val-Cit-PAB-OH to MMAE: Dissolve Fmoc-Val-Cit-PAB-OH and MMAE in anhydrous DMF. Add a coupling agent (e.g., HATU) and a base (e.g., DIEA) and stir at room temperature. Monitor the reaction by HPLC. Purify the product by preparative HPLC to obtain Fmoc-Val-Cit-PAB-MMAE.

-

Fmoc Deprotection: Dissolve Fmoc-Val-Cit-PAB-MMAE in DMF and add piperidine. Stir at room temperature until deprotection is complete as monitored by HPLC. Purify the product to yield H2N-Val-Cit-PAB-MMAE.

-

Coupling of Maleimidocaproic Acid (MC): Activate maleimidocaproic acid with NHS and DCC to form an NHS ester. Add the MC-NHS ester to a solution of H2N-Val-Cit-PAB-MMAE in DMF. Stir at room temperature and monitor by HPLC. Purify the final product, Mc-Val-Cit-PAB-MMAE, by preparative HPLC.

In Vitro Cathepsin B Cleavage Assay

This assay quantifies the rate of payload release from an ADC in the presence of purified Cathepsin B.

Materials:

-

ADC with Val-Cit-PAB linker

-

Recombinant human Cathepsin B

-

Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0, with 2 mM DTT)

-

Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

-

LC-MS/MS system

Protocol:

-

Activate Cathepsin B according to the manufacturer's instructions.

-

In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.

-

Initiate the reaction by adding activated Cathepsin B (final concentration typically 20-100 nM).

-

Incubate the reaction at 37°C.

-

At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot and quench the reaction with the quenching solution.

-

Analyze the samples by LC-MS/MS to quantify the amount of released payload.

-

Calculate the percentage of payload release at each time point relative to a fully cleaved control.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the ADC against cancer cell lines.

Materials:

-

Antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium

-

ADC and unconjugated antibody

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate and incubate overnight.

-

Prepare serial dilutions of the ADC and unconjugated antibody in complete medium.

-

Remove the medium from the wells and add the different concentrations of the ADC or control.

-

Incubate for 72-120 hours.

-

Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Aspirate the medium and add 150 µL of solubilization solution to each well.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value.

In Vitro Bystander Effect Co-culture Assay

This assay evaluates the ability of the released payload to kill neighboring antigen-negative cells.

Materials:

-

Antigen-positive cell line

-

Antigen-negative cell line expressing a fluorescent protein (e.g., GFP)

-

ADC

-

96-well plates

-

Fluorescence plate reader

Protocol:

-

Co-seed the antigen-positive and GFP-expressing antigen-negative cells at a defined ratio in a 96-well plate. As a control, seed the GFP-expressing antigen-negative cells alone.

-

Incubate overnight to allow cell attachment.

-

Treat the co-cultures and the monoculture of antigen-negative cells with serial dilutions of the ADC.

-

Incubate for 72-120 hours.

-